6-{[2-(methoxycarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
Chemical Reactions Analysis
6-{[2-(methoxycarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-{[2-(methoxycarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-{[2-(methoxycarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways it is known to interact with proteins and enzymes, affecting their structure and function .
Comparison with Similar Compounds
6-{[2-(methoxycarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can be compared with similar compounds such as:
6-{[2-(methoxycarbonyl)anilino]carbonyl}-1-methyl-3-cyclohexene-1-carboxylic acid: This compound has a similar structure but includes a methyl group at the 1-position of the cyclohexene ring.
6-({2-[(4-methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid: This compound has a similar structure but includes a 4-methoxyanilino group instead of a 2-methoxycarbonyl group.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-[(2-methoxycarbonylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-22-16(21)12-8-4-5-9-13(12)17-14(18)10-6-2-3-7-11(10)15(19)20/h2-5,8-11H,6-7H2,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYLPSAYGSXZIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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